3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-((Benzyloxy)carbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures These structures are known for their high density and unique chemical properties The compound features a benzyloxycarbonyl group attached to a bicyclo[311]heptane ring system, which includes an azabicyclo moiety
Preparation Methods
The synthesis of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photocatalytic Minisci reactions. This approach utilizes mild conditions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane ring. The starting materials for this synthesis are typically N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Another method involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various chemical reactions to yield the desired compound
Chemical Reactions Analysis
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential bioisostere for meta-substituted benzenes, which can improve the metabolic stability and lipophilicity of drug candidates.
Materials Science: Due to its high density and unique structural properties, the compound is studied for its potential use in high-energy density materials.
Chemical Biology: The compound’s ability to undergo various chemical reactions makes it a valuable tool for studying biochemical pathways and developing new chemical probes.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound shares a similar bicyclic structure but differs in the substitution pattern, which can lead to different chemical properties and applications.
Bicyclo[2.2.1]heptane derivatives: These compounds also feature a bicyclic structure but with a different ring system, resulting in variations in density and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azabicyclo moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c17-13(18)15-6-12(7-15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
InChI Key |
CLUYNCVJXRYVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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